Amikacin

Vue d'ensemble

Description

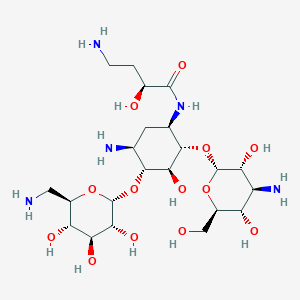

Amikacin is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A, with the molecular formula C22H43N5O13 and an average molecular weight of 585.608 . It binds to the 30S ribosomal subunit, disrupting bacterial protein synthesis, and exhibits bactericidal activity against Gram-negative pathogens such as Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae . Clinically, it is used to treat severe infections, including sepsis, pneumonia, and multidrug-resistant (MDR) tuberculosis, due to its broad-spectrum efficacy and stability against many aminoglycoside-modifying enzymes . Pharmacokinetic studies highlight its concentration-dependent activity, with key parameters like total body clearance (CL) correlating with creatinine clearance (CCr) and volume of distribution (V1) linked to patient weight .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’amikacine est synthétisée par acylation du groupe amino de la kanamycine A avec l’acide L-(-)-γ-amino-α-hydroxybutyrique (L-HABA) . Ce processus implique les étapes suivantes :

Acylation : Le groupe amino de la kanamycine A est acylé avec le L-HABA.

Purification : Le composé résultant est purifié pour éliminer toute impureté, notamment la kanamycine A et le L-HABA.

Méthodes de production industrielle

Dans les milieux industriels, l’amikacine est produite selon une voie de synthèse similaire, mais à plus grande échelle. Le processus implique :

Fermentation : La kanamycine A est produite par fermentation de Streptomyces kanamyceticus.

Modification chimique : La kanamycine A est ensuite modifiée chimiquement par acylation avec le L-HABA pour produire de l’amikacine.

Analyse Des Réactions Chimiques

Types de réactions

L’amikacine subit plusieurs types de réactions chimiques, notamment :

Substitution : Les groupes amino de l’amikacine peuvent subir des réactions de substitution avec divers réactifs.

Réactifs et conditions courants

Oxydation : Des conditions basiques sont généralement utilisées pour l’oxydation de l’amikacine.

Substitution : Divers réactifs, y compris des acides et des bases, peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des molécules de type kanamycine et des dérivés substitués de l’amikacine .

Applications de la recherche scientifique

L’amikacine a un large éventail d’applications en recherche scientifique, notamment :

Applications De Recherche Scientifique

Indications for Use

Amikacin is primarily indicated for the treatment of serious infections caused by aerobic gram-negative bacteria. Its use is particularly crucial in cases involving multidrug-resistant organisms. Key indications include:

- Hospital-acquired pneumonia : Effective against pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii.

- Bacteremia and sepsis : Often used in combination with other antibiotics to enhance efficacy.

- Meningitis : Administered intrathecally or intravenously in certain cases.

- Complicated urinary tract infections : Typically reserved for resistant strains.

- Endophthalmitis : Off-label use via intravitreal injection.

This compound's broad-spectrum activity makes it an essential component in antimicrobial stewardship programs, especially in treating infections caused by resistant strains .

Resistance Patterns

Despite its efficacy, resistance to this compound has been increasingly reported, particularly among gram-negative pathogens. Resistance mechanisms include:

- Aminoglycoside-modifying enzymes : Bacteria can produce enzymes that modify this compound, rendering it ineffective.

- Efflux pumps : Some bacteria can actively expel this compound from their cells.

The emergence of resistance necessitates careful monitoring and consideration of combination therapies to maintain this compound's effectiveness .

Innovative Delivery Methods

Recent studies have focused on enhancing the delivery and efficacy of this compound through novel formulations. Notable advancements include:

- Microparticle Encapsulation : Research indicates that encapsulating this compound in biodegradable microparticles allows for prolonged release and sustained antibacterial action. For instance, PLA/PVA-based microparticles demonstrated effective antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .

- Liposome Formulations : Although development was discontinued, early studies on unilamellar liposomes (MiKasome) showed promise in treating infections like endocarditis and urinary tract infections .

Case Studies

- Neonatal Infections : this compound has been effectively used in treating infections in preterm neonates, particularly those caused by multidrug-resistant organisms. However, dosage adjustments are often necessary due to pharmacokinetic variations in this population .

- Combination Therapy : A study highlighted that combining this compound with other antibiotics such as beta-lactams significantly improves treatment outcomes for severe infections caused by resistant strains .

Mécanisme D'action

L’amikacine exerce ses effets en inhibant la synthèse des protéines bactériennes. Il se lie de manière irréversible à la sous-unité ribosomique 30S des bactéries, empêchant la formation de protéines fonctionnelles . Cela entraîne l’accumulation de protéines défectueuses et aboutit finalement à la mort des cellules bactériennes . La cible moléculaire principale de l’amikacine est le ribosome bactérien .

Comparaison Avec Des Composés Similaires

Amikacin is often compared to other aminoglycosides (e.g., gentamicin, kanamycin) and β-lactams (e.g., imipenem, ceftazidime) in terms of efficacy, toxicity, and resistance profiles. Below is a structured analysis:

Antibacterial Spectrum and Efficacy

- Combination Therapy : The efficacy of ceftazidime/amikacin (44–41%) in febrile neutropenia was comparable to imipenem in some studies but inferior in others, influenced by regional microbial flora and resistance patterns .

- Resistance: this compound retains activity against gentamicin-resistant strains due to structural modifications that evade common modifying enzymes . For example, combining this compound with zinc-ionophore complexes (e.g., ZnPT) enhances its bactericidal effect against Acinetobacter baumannii and Klebsiella pneumoniae with AAC(6′)-Ib resistance genes .

Pharmacokinetics and Dosing

- This compound : Two-compartment model best describes its PK, with CL = 2.1 L/h (adjusted for CCr) and V1 = 0.26 L/kg (weight-dependent). Requires therapeutic drug monitoring (TDM) to achieve target peak concentrations (Cmax) of 20–30 mg/L .

- Gentamicin : Shorter half-life (2–3 hours) vs. This compound (2–4 hours) but similar concentration-dependent killing. Both require TDM to minimize toxicity .

Toxicity Profiles

- Ototoxicity : this compound causes dose-dependent outer hair cell loss in the cochlea, reversible with resveratrol co-administration in animal models . Gentamicin has a higher risk of irreversible vestibular toxicity .

- Nephrotoxicity : this compound-induced renal tubular necrosis occurs only at supratherapeutic doses (≥15 g in animals), whereas gentamicin and kanamycin show nephrotoxicity at lower doses .

Resistance and Regional Variability

- In ICU settings, resistance to this compound (40% probability) is marginally lower than ciprofloxacin (83% vs. co-trimoxazole) .

- Regional factors (e.g., antibiotic availability, microbial ecology) significantly influence the choice between this compound and carbapenems like meropenem .

Key Research Findings

Synergy with Zinc Complexes: this compound combined with ZnPT rapidly kills resistant A. baumannii strains, outperforming monotherapy .

Ototoxicity Mitigation : Resveratrol reduces this compound-induced cochlear damage in rats, suggesting adjunctive protective strategies .

PK/PD Optimization : Weight- and renal-adjusted dosing improves this compound efficacy while reducing toxicity risks .

Activité Biologique

Amikacin is a semisynthetic aminoglycoside antibiotic derived from kanamycin A, primarily used to treat serious infections caused by Gram-negative bacteria, particularly those resistant to other aminoglycosides. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and case studies highlighting its use in various infections.

This compound exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria. This binding disrupts mRNA translation and leads to the production of non-functional proteins, ultimately resulting in bacterial cell death. Its unique structure provides enhanced stability against enzymatic degradation by aminoglycoside-modifying enzymes, allowing it to retain activity against resistant strains such as Pseudomonas aeruginosa and Acinetobacter baumannii .

Pharmacokinetics

This compound is administered primarily via intramuscular injection due to its rapid absorption and poor oral bioavailability. Key pharmacokinetic parameters include:

- Absorption : Rapid after intramuscular administration; poor oral absorption.

- Distribution : Widely distributed in body fluids and tissues; penetrates well into the lungs when inhaled.

- Elimination : Primarily excreted unchanged in urine; renal function significantly affects dosing .

Clinical Efficacy

This compound has demonstrated significant clinical efficacy across various types of infections. A comprehensive review of clinical trials involving 1,098 patients revealed the following efficacy rates:

| Infection Type | Efficacy Rate (%) |

|---|---|

| Genitourinary Infections | 90 |

| Septicemia | 85 |

| Skin and Soft Tissue Infections | 70 |

| Lower Respiratory Tract Infections | 69 |

| Gentamicin-resistant Pathogens | 88 |

Overall, this compound was well tolerated, with adverse effects reported in only 19.4% of patients evaluated .

Case Studies

Case Study 1: Treatment of Gentamicin-resistant Infections

A clinical trial assessed this compound's effectiveness against gentamicin-resistant pathogens. Out of 85 infections treated, this compound achieved an 88% success rate. The study highlighted this compound's role in treating multidrug-resistant infections where alternative therapies failed .

Case Study 2: Severe Infections in Critically Ill Patients

In a population of critically ill patients with severe infections caused by Gram-negative bacteria, aggressive dosing regimens (up to 30 mg/kg) were evaluated. The study found that higher doses significantly improved therapeutic outcomes without increasing nephrotoxicity compared to standard dosing .

Safety Profile

While this compound is generally well tolerated, it carries risks common to aminoglycosides, including ototoxicity and nephrotoxicity. Previous exposure to gentamicin has been identified as a significant risk factor for these adverse effects . Monitoring renal function is essential during treatment to mitigate potential toxicity.

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for assessing Amikacin's in vitro antibacterial activity?

- Methodological Answer : Follow Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution or agar dilution assays. Use a minimum inhibitory concentration (MIC) threshold of ≤16 µg/mL for susceptibility categorization. Include quality control strains (e.g., E. coli ATCC 25922) and replicate experiments to ensure precision . For statistical rigor, report MIC values as geometric means with 95% confidence intervals, adhering to instrument precision limits (e.g., avoid excessive decimal places) .

Q. How should researchers account for renal function when designing this compound dosing studies?

- Methodological Answer : Calculate creatinine clearance (CrCl) using the Cockcroft-Gault equation for adults or modified Schwartz formula for pediatric populations. In elderly patients, incorporate body mass index (BMI) and CrCl as covariates, as these significantly impact drug clearance and volume of distribution (e.g., CrCl explains 28% variability in elderly pharmacokinetics) . Validate dosing adjustments using therapeutic drug monitoring (TDM) to target peak concentrations of 20–30 mg/L and troughs <5 mg/L .

Q. What covariates are critical in this compound pharmacokinetic (PK) modeling for elderly patients?

- Methodological Answer : Prioritize CrCl and BMI, which influence clearance (CL) and central volume of distribution (Vd), respectively. For example, a two-compartment model showed CL = 2.75 L/h per 80 mL/min CrCl, with a 28% increase in CL when NSAIDs are co-administered . Use nonlinear mixed-effects modeling (NONMEM) to quantify covariate effects and generate nomograms for individualized dosing .

Advanced Research Questions

Q. How can population PK (PopPK) models be optimized for this compound dosing in neonates with varying gestational ages?

- Methodological Answer : Use sparse sampling data from TDM to build PopPK models. Incorporate covariates like postnatal age, weight, and serum creatinine. For Indian neonates, external validation of published models revealed underprediction biases; prioritize models integrating disease states (e.g., sepsis) and renal maturation equations . Apply stochastic simulations to achieve PK/PD targets (Cmax/MIC >10, AUC/MIC >75) while avoiding toxicity (Cmin <2.5 mg/L) .

Q. What statistical approaches resolve conflicting efficacy data in this compound clinical trials?

- Methodological Answer : Conduct a meta-analysis with subgroup stratification by infection type (e.g., Gram-negative vs. mycobacterial), renal function, and dosing regimen. Use sensitivity analysis to identify confounding variables (e.g., co-administered nephrotoxic drugs). Evaluate study quality via the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to exclude biased datasets .

Q. How to design a study evaluating this compound's synergy with β-lactams against multidrug-resistant Pseudomonas aeruginosa?

- Methodological Answer : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy). For in vivo validation, employ a neutropenic murine thigh infection model with human-simulated dosing. Measure bacterial load reduction and compare to monotherapy arms. Reference preclinical synergy studies in the discussion, ensuring alignment with CLSI breakpoints .

Q. What validation strategies ensure robustness in this compound PK/PD models?

- Methodological Answer : Perform bootstrap analysis (≥1,000 replicates) and visual predictive checks (VPCs) to assess model stability. For external validation, use datasets from diverse demographics (e.g., neonates vs. elderly) and report relative prediction errors (e.g., final model error reduced from 33.2% to 17.9% in elderly cohorts) . Publish code and datasets in repositories like Figshare for reproducibility .

Q. Data Contradiction & Analysis

Q. How should researchers address discrepancies in this compound toxicity thresholds across studies?

- Methodological Answer : Reconcile differences by analyzing toxicity definitions (e.g., nephrotoxicity via RIFLE criteria vs. serum creatinine thresholds). Perform dose-response meta-regression to identify risk factors (e.g., prolonged therapy >7 days, trough >5 mg/L). Cite consensus guidelines (e.g., IDSA) to contextualize safety margins .

Q. What methods validate conflicting in vitro vs. in vivo efficacy findings for this compound?

- Methodological Answer : Compare in vitro MICs to in vivo PK/PD targets using Monte Carlo simulations. For example, if in vitro MIC90 is 8 µg/mL but clinical failure occurs, assess whether target attainment (AUC/MIC >75) is achievable in >90% of patients. Adjust dosing or infusion duration based on results .

Q. Tables for Key Findings

| Covariate | Effect on PK Parameters | Study Population | Reference |

|---|---|---|---|

| Creatinine Clearance | CL = 2.75 L/h per 80 mL/min | Elderly patients | |

| BMI | Vd = 17.4 L per 25 kg/m² | Elderly patients | |

| NSAID co-administration | ↑ CL by 28% | Elderly patients | |

| Gestational Age | Underpredicted in neonates (external validation) | Indian neonates |

Propriétés

IUPAC Name |

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCWBDHBTVXHDL-RMDFUYIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43N5O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110660-83-8 | |

| Record name | Amikacin [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037517285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3022586 | |

| Record name | Amikacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Amikacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014622 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 1.85X10+5 mg/L at 25 °C, 4.97e+01 g/L | |

| Record name | Amikacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00479 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amikacin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amikacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014622 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White crystalline powder from methanol-isopropanol | |

CAS No. |

37517-28-5 | |

| Record name | Amikacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37517-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amikacin [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037517285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amikacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00479 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amikacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amikacin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMIKACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84319SGC3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Amikacin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amikacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014622 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

203-204 °C (sesquihydrate), 203 - 204 °C | |

| Record name | Amikacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00479 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amikacin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amikacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014622 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.